molecular formula C9H8F3NO2S B14053444 1,2-Dimethyl-3-nitro-6-(trifluoromethylthio)benzene

1,2-Dimethyl-3-nitro-6-(trifluoromethylthio)benzene

Cat. No.: B14053444
M. Wt: 251.23 g/mol
InChI Key: FSCMEFWWQCMPQP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-3-nitro-6-(trifluoromethylthio)benzene can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The trifluoromethylthio group can be oxidized to a sulfone or sulfoxide.

    Substitution: Electrophilic aromatic substitution reactions can occur at positions ortho or para to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

1,2-Dimethyl-3-nitro-6-(trifluoromethylthio)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-3-nitro-6-(trifluoromethylthio)benzene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activity.

    Pathways Involved: The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl-3-nitro-6-(trifluoromethylthio)benzene is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethylthio group imparts distinct properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C9H8F3NO2S

Molecular Weight

251.23 g/mol

IUPAC Name

2,3-dimethyl-1-nitro-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C9H8F3NO2S/c1-5-6(2)8(16-9(10,11)12)4-3-7(5)13(14)15/h3-4H,1-2H3

InChI Key

FSCMEFWWQCMPQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)SC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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